N-(2-tert-butyl-4-chlorophenyl)acetamide
Description
N-(2-tert-butyl-4-chlorophenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a tert-butyl group at the ortho (2nd) position and a chlorine atom at the para (4th) position. The acetamide functional group (-NH-CO-CH₃) is attached to the nitrogen atom of the substituted aniline moiety. This compound’s structural features, including the bulky tert-butyl group and electron-withdrawing chloro substituent, influence its physicochemical properties, such as lipophilicity, solubility, and molecular conformation.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(2-tert-butyl-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
ZTJDAXOIQPULEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-tert-butyl-4-chlorophenyl)acetamide with structurally or functionally related acetamides:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Position and Bulk: The ortho-tert-butyl group in the target compound introduces significant steric hindrance, which may reduce binding to enzymes with narrow active sites (e.g., MAO-B) but improve selectivity for targets with larger pockets .
Compounds with meta-chloro or hydroxyl groups () exhibit altered solubility and hydrogen-bonding capacity, favoring antioxidant over CNS activities .
Biological Activity Trends: Acetamides with bulky aromatic systems (e.g., quinoxaline in ) show potent MAO-A inhibition (IC₅₀ = 0.028 mM), suggesting that the target compound’s tert-butyl and chloro groups may similarly modulate enzyme affinity . Carbamoyl-linked derivatives () demonstrate anticancer activity, implying that functional group variation (acetamide vs.
Synthetic Considerations :
- The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution to install the tert-butyl and chloro groups, similar to methods in .
- Compared to N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (), the absence of trichloro substitution in the target compound may simplify crystallization and improve solubility .
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